2-(1H-benzimidazol-1-yl)-N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide
Overview
Description
2-(1H-benzimidazol-1-yl)-N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide is a useful research compound. Its molecular formula is C24H24FN5O and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.19648857 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization of Benzimidazole Derivatives
Research in the field of benzimidazole derivatives focuses on the synthesis and characterization of novel compounds with potential applications in pharmacology and materials science. For example, a study on the synthesis of deuterium and tritium labeled 2-acetamido-5,6-dimethylbenzimidazole aimed at improving the understanding of the compound's behavior in biological systems by enabling tracing and imaging techniques in medical diagnostics (R. Hsi & L. Skaletzky, 1980). Another study reported the synthesis and antiproliferative activity evaluation of new thiazole–benzimidazole derivatives, highlighting the potential for developing novel anticancer agents (Y. Özkay et al., 2016).
Antihistaminic and Antimicrobial Activities
Several benzimidazole derivatives have been synthesized and screened for their antihistaminic potential, indicating the role of these compounds in treating allergic diseases due to their low toxicities (R. Gadhave et al., 2012). Moreover, benzimidazole-based compounds have shown promising results in antimicrobial activities, suggesting their utility in developing new antimicrobial agents (F. Janssens et al., 1985).
Corrosion Inhibition and Materials Science Applications
Research on benzimidazole derivatives extends to materials science, where these compounds serve as corrosion inhibitors for metals. A study on the synthesis, characterization, and corrosion inhibition potential of newly benzimidazole derivatives combined theoretical and experimental approaches to demonstrate the efficacy of these compounds in protecting carbon steel in acidic environments (Z. Rouifi et al., 2020).
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[1-(4-fluorophenyl)-6,6-dimethyl-5,7-dihydro-4H-indazol-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O/c1-24(2)11-20(28-23(31)14-29-15-26-19-5-3-4-6-21(19)29)18-13-27-30(22(18)12-24)17-9-7-16(25)8-10-17/h3-10,13,15,20H,11-12,14H2,1-2H3,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMBTKUDFNADLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(C1)N(N=C2)C3=CC=C(C=C3)F)NC(=O)CN4C=NC5=CC=CC=C54)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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